3-({4-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid acts as a competitive inhibitor of Slingshot proteins. [] This suggests that it competes with the natural substrate of Slingshot, likely cofilin or LIMK, for binding to the enzyme's active site. [] This competitive binding prevents the dephosphorylation of cofilin and LIMK, ultimately impacting cytoskeleton dynamics. []
The primary application explored for 3-({4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is as a potential therapeutic agent targeting Slingshot proteins. [] Slingshot inhibition has implications in treating cancers and infectious diseases due to its role in modulating cytoskeleton dynamics. [] Specifically, it has been shown to inhibit cell migration and cofilin dephosphorylation in response to nerve growth factor (NGF) and angiotensin II stimulation. [] This suggests potential applications in areas such as cancer metastasis and inflammatory diseases.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3